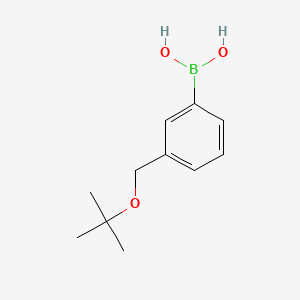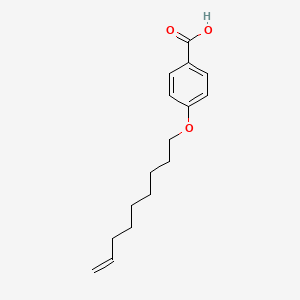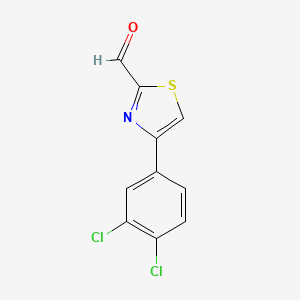
4-甲基-5-氧代四氢呋喃-3-羧酸
描述
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究与开发
4-甲基-5-氧代四氢呋喃-3-羧酸被用于合成各种药物化合物。其结构作为构建模块,用于创建具有潜在治疗作用的分子。 例如,它可以用于合成酯类,这些酯类是早期发现研究人员收集的稀有且独特的化学物质的一部分 .
代谢研究
该化合物在研究新的精神活性物质的代谢中发挥作用。 它可以用于了解药物在生物系统中的代谢命运,例如识别通过酶促反应形成的代谢物 .
代谢酶的激活
在生物化学研究中,4-甲基-5-氧代四氢呋喃-3-羧酸衍生物,如 C75,已被表征为肉碱棕榈酰转移酶-1 (CPT-1) 的激活剂。 这对理解脂质代谢的调节至关重要,可能对治疗肥胖症和 2 型糖尿病有意义 .
生物质转化和绿色化学
4-甲基-5-氧代四氢呋喃-3-羧酸的呋喃环是呋喃平台化学品的关键组成部分,这些化学品源自生物质。 这些化学物质对于化学工业中可持续和环保的合成路线的开发至关重要 .
单分子磁体的合成
该化合物还参与合成高核杂金属配合物,这些配合物在材料科学领域引起关注,用于创建单分子磁体。 这些材料在数据存储和量子计算方面具有潜在应用 .
抗糖尿病药物的开发
4-甲基-5-氧代四氢呋喃-3-羧酸的衍生物已被用于合成口服活性抗糖尿病药物。 这些化合物可以通过调节葡萄糖代谢帮助开发治疗糖尿病的新方法 .
作用机制
Target of Action
The primary target of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid A structurally similar compound, c75, has been found to activate carnitine palmitoyltransferase-1 (cpt-1), a key regulator of the β oxidation of long-chain fatty acids .
Mode of Action
The exact mode of action of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid The related compound c75 has been shown to activate cpt-1 and overcome inactivation of the enzyme by malonyl coa, an important physiological repressor of cpt-1 .
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid The activation of cpt-1 by the related compound c75 suggests that it may influence the β oxidation of long-chain fatty acids .
Result of Action
The molecular and cellular effects of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid The activation of cpt-1 by the related compound c75 suggests that it may influence the metabolism of long-chain fatty acids .
生化分析
Biochemical Properties
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in the β-oxidation of long-chain fatty acids. This interaction is crucial for regulating lipid metabolism, particularly in skeletal muscle . Additionally, 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid has been shown to inhibit fatty acid synthase, further influencing lipid metabolism .
Cellular Effects
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CPT-1 in hepatocytes leads to increased β-oxidation of fatty acids, which can impact energy production and lipid homeostasis . Additionally, the inhibition of fatty acid synthase by 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid can lead to reduced lipid synthesis, affecting cellular lipid levels and overall metabolism .
Molecular Mechanism
The molecular mechanism of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and activation. It activates CPT-1 by overcoming the inhibitory effects of malonyl CoA, a physiological repressor of CPT-1 . This activation does not involve the displacement of bound malonyl CoA, indicating a unique mechanism of action . Additionally, the inhibition of fatty acid synthase by 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid involves binding to the enzyme’s active site, preventing the synthesis of fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid remains stable under certain conditions, allowing for prolonged effects on cellular function . Long-term exposure to the compound can lead to sustained activation of CPT-1 and inhibition of fatty acid synthase, resulting in lasting changes in lipid metabolism .
Dosage Effects in Animal Models
The effects of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively activates CPT-1 and inhibits fatty acid synthase without causing adverse effects . At higher doses, toxic effects may be observed, including disruptions in lipid metabolism and potential damage to liver and muscle tissues . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as CPT-1 and fatty acid synthase, influencing the β-oxidation of fatty acids and lipid synthesis . These interactions can affect metabolic flux and metabolite levels, leading to changes in energy production and lipid homeostasis .
Transport and Distribution
Within cells and tissues, 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall activity .
Subcellular Localization
The subcellular localization of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
4-methyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-4(5(7)8)2-10-6(3)9/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUISPWOIMGQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396770 | |
| Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89533-85-7 | |
| Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364677.png)
![2-[[2-[(2-Carboxybenzoyl)amino]cyclohexyl]carbamoyl]benzoic acid](/img/structure/B1364680.png)

![2,5-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364684.png)
![4-(2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364685.png)
![2-[1-Cyano-2-(2,4-dichlorophenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364696.png)
![2-(2,4-dinitrophenyl)-N-[(2-fluorophenyl)methoxy]cyclohexan-1-imine](/img/structure/B1364697.png)




![5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile](/img/structure/B1364722.png)


